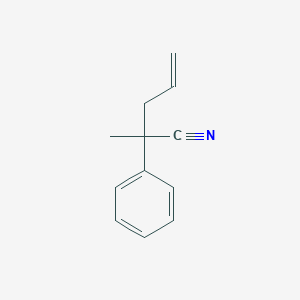

2-Methyl-2-phenylpent-4-enenitrile

Description

Properties

IUPAC Name |

2-methyl-2-phenylpent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWGVIGABEPHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440991 | |

| Record name | 2-methyl-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104367-49-9 | |

| Record name | 2-methyl-2-phenylpent-4-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylpent-4-enenitrile can be achieved through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is advantageous as it does not require a metal catalyst or toxic solvents, making it environmentally friendly. The reaction conditions are mild, and the process involves simple steps with a high yield of the target product .

Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-2-phenylpent-4-enenitrile would likely follow the same principles as the laboratory method but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The absence of toxic solvents and metal catalysts also makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpent-4-enenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to replace the nitrile group.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-phenylpent-4-enenitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.

Industry: The compound can be used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpent-4-enenitrile involves its reactivity towards various chemical reagents. The nitrile group is a key functional group that can undergo multiple transformations, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Comparison with Substituted Pent-4-enenitriles

The structural diversity of pent-4-enenitrile derivatives arises from variations in substituents, which significantly influence their physicochemical and reactive properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine at C4 () increases electrophilicity, making the compound reactive in substitution reactions .

- Thioether Substituents : Thio groups (e.g., 4-chlorophenylthio in ) enhance nucleophilicity and stability, enabling high synthetic yields (91–96%) .

Hydrogen Bonding and Solubility Considerations

Hydrogen bonding, as discussed in , plays a critical role in solubility and crystallization. Hydroxyethyl-substituted derivatives () likely exhibit higher solubility in polar solvents due to O–H···N hydrogen bonds . In contrast, brominated () and thioether analogs () lack strong hydrogen-bond donors, favoring solubility in non-polar media.

Q & A

Q. Q1. What are the recommended synthetic pathways for 2-Methyl-2-phenylpent-4-enenitrile, and how do reaction conditions influence yield?

Methodological Answer:

-

Synthetic Routes: Compare nitrile alkylation vs. cyanoalkene functionalization. Use kinetic studies (e.g., GC-MS monitoring) to track intermediate formation .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Optimization: Apply factorial design (e.g., Taguchi method) to test variables like temperature, solvent polarity, and catalyst loading. Prioritize reproducibility via triplicate trials.

Q. Q2. How can spectroscopic techniques resolve structural ambiguities in 2-Methyl-2-phenylpent-4-enenitrile derivatives?

Methodological Answer:

- NMR Analysis: Use -DEPT to distinguish quaternary carbons in the phenyl group. Assign olefinic protons via -COSY and NOESY for stereochemical confirmation.

- IR Validation: Monitor C≡N stretching frequencies (~2240 cm) to confirm nitrile integrity under varying synthetic conditions.

Advanced Research Questions

Q. Q3. How do computational models predict the reactivity of 2-Methyl-2-phenylpent-4-enenitrile in Diels-Alder reactions?

Methodological Answer:

Q. Q4. What strategies reconcile contradictory data on the compound’s stability under acidic conditions?

Methodological Answer:

- Controlled Degradation Studies: Perform pH-dependent stability assays (pH 1–7) with HPLC quantification. Identify decomposition products via HRMS.

- Statistical Analysis: Use ANOVA to isolate variables (e.g., trace water content, oxygen presence) contributing to discrepancies .

Data Interpretation and Reproducibility

Q. Q5. How should researchers address batch-to-batch variability in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Root-Cause Analysis: Apply Ishikawa diagrams to trace variability to raw material purity or catalyst deactivation .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Limitations of Provided Evidence

The evidence lacks chemical or experimental data relevant to 2-Methyl-2-phenylpent-4-enenitrile. For authoritative answers, consult peer-reviewed journals (e.g., Journal of Organic Chemistry) or databases like SciFinder. Avoid non-technical sources like *benchchem.com * .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.